

L-Norvaline Methyl Ester Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: (S)-Methyl 2-aminopentanoate hydrochloride

Cat. No.: B554987

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Introduction

L-Norvaline methyl ester hydrochloride is a derivative of the proteinogenic amino acid L-norvaline. It is a key building block and intermediate in synthetic organic chemistry, particularly in peptide synthesis and the development of novel pharmaceutical agents.^[1] As the hydrochloride salt of the methyl ester, the compound exhibits improved stability and handling characteristics compared to its free base form. This guide provides a detailed overview of its structural formula, physicochemical properties, a representative synthesis protocol, and key applications for researchers and drug development professionals. Its role as an arginase inhibitor makes it a compound of interest for therapeutic applications where modulating arginine metabolism and enhancing nitric oxide production is beneficial, such as in cardiovascular and metabolic diseases.^[1]

Chemical Structure and Properties

The structure of L-Norvaline methyl ester hydrochloride consists of a pentanoic acid backbone with an amino group at the alpha-position (carbon-2) and a methyl ester at the carboxyl group. The hydrochloride salt is formed at the primary amine.

- IUPAC Name: methyl (2S)-2-aminopentanoate hydrochloride
- Synonyms: L-Nva-OMe·HCl, H-Nva-OMe HCl^{[1][2]}

- Canonical SMILES: CCCC--INVALID-LINK--N.Cl
- InChIKey: IODNYRVZHKRFIW-JEDNCBNOSA-N[2]

Physicochemical Data

The quantitative properties of L-Norvaline methyl ester hydrochloride are summarized in the table below. Data is aggregated from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₃ NO ₂ ·HCl or C ₆ H ₁₄ CINO ₂	[1][2][3][4]
Molecular Weight	167.63 g/mol	[2][4][5][6]
Appearance	White to off-white solid powder	[1][2]
Melting Point	98 - 113 °C	[1][4]
Purity	≥98%	[4]
Optical Rotation	+21 ± 2° (c=1 in EtOH)	[1]
Flash Point	73.2 °C	[2]
Storage Conditions	0 - 8 °C, tightly sealed, dry, well-ventilated	[1][2][7]

Synthesis Protocol: Fischer-Speier Esterification

The most common method for preparing L-Norvaline methyl ester hydrochloride is the Fischer-Speier esterification of L-Norvaline using methanol as both the solvent and reagent, catalyzed by a strong acid source like thionyl chloride (SOCl₂) or hydrogen chloride gas. The following protocol is a representative example based on established methods for amino acid esterification.[8][9]

Materials:

- L-Norvaline
- Anhydrous Methanol (MeOH)

- Thionyl Chloride (SOCl_2)
- Diethyl Ether
- Ice-salt bath
- Round-bottom flask with magnetic stirrer and reflux condenser
- Drying tube (e.g., with CaCl_2)

Procedure:

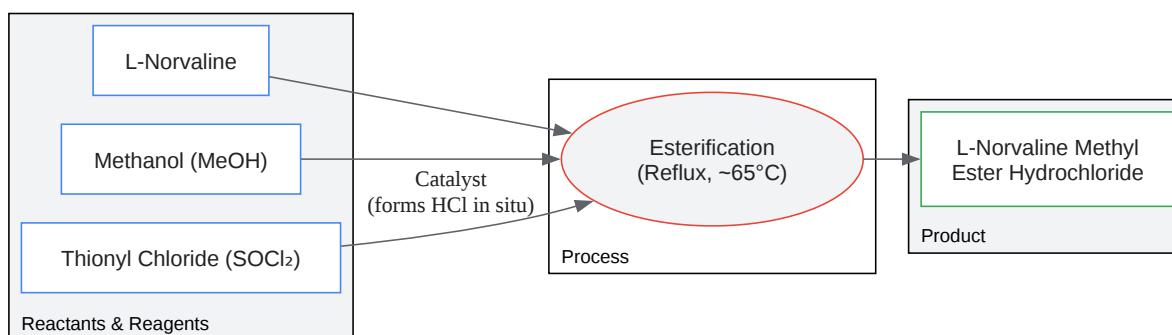
- Reaction Setup:
 - In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, add 100 mL of anhydrous methanol.
 - Cool the flask to -10 °C using an ice-salt bath.
 - Slowly add 1.2 equivalents of thionyl chloride (SOCl_2) dropwise to the stirred methanol via the dropping funnel. Caution: This reaction is highly exothermic and releases HCl gas. Maintain the temperature below 0 °C during the addition.
 - After the addition is complete, stir the solution for an additional 30 minutes at -10 °C.
- Esterification Reaction:
 - Slowly add 1.0 equivalent of L-Norvaline to the cold methanolic HCl solution in portions.
 - Once the L-Norvaline is fully added, remove the ice bath and allow the reaction mixture to warm to room temperature.
 - Continue stirring at room temperature for 3-4 hours, then heat the mixture to reflux (approximately 65 °C) and maintain for 7-9 hours.^[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation:

- After the reaction is complete, cool the flask to room temperature.
- Remove the excess methanol and dissolved HCl/SO₂ under reduced pressure using a rotary evaporator.
- The resulting residue, a viscous oil or semi-solid, contains the crude L-Norvaline methyl ester hydrochloride.

- Purification:
 - Dissolve the crude residue in a minimum amount of anhydrous methanol.
 - Transfer the solution to a beaker and slowly add anhydrous diethyl ether while stirring until the solution becomes persistently cloudy, inducing precipitation.
 - Cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
 - Collect the white crystalline product by vacuum filtration, wash the crystals with a small amount of cold diethyl ether, and dry under vacuum.

Synthesis Workflow Diagram

The diagram below illustrates the key steps in the Fischer-Speier esterification of L-Norvaline.



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Caption: Synthesis workflow for L-Norvaline Methyl Ester Hydrochloride.

Applications in Research and Development

L-Norvaline methyl ester hydrochloride is a versatile tool utilized across several scientific disciplines:

- Pharmaceutical Development: It serves as a crucial starting material or intermediate in the synthesis of more complex molecules, including peptide-based drugs and inhibitors targeting metabolic disorders.[\[1\]](#)
- Biochemical Research: The compound is used in studies of amino acid metabolism and protein synthesis.[\[1\]](#) Its ability to inhibit the arginase enzyme is of particular interest, as this action increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production. This mechanism is explored in the context of cardiovascular health and athletic performance.[\[1\]](#)
- Neuroscience: Researchers are investigating its potential for neuroprotective effects, making it a relevant compound in the study of neurodegenerative diseases.[\[1\]](#)

Safety and Handling

According to available Safety Data Sheets (SDS), L-Norvaline methyl ester hydrochloride is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[\[10\]](#) However, standard laboratory safety precautions should always be observed.

- Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[\[7\]](#)[\[10\]](#)
- Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[\[2\]](#) Avoid contact with skin, eyes, and clothing.[\[10\]](#)[\[11\]](#) Wash hands thoroughly after handling.[\[7\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[2\]](#)[\[7\]](#)[\[12\]](#) Recommended storage temperature is typically between 0-8 °C.[\[1\]](#)[\[2\]](#)
- Fire Fighting: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam for extinction.[\[7\]](#)[\[11\]](#) Thermal decomposition may produce hazardous gases, including oxides of carbon and nitrogen, and hydrogen chloride gas.[\[7\]](#)[\[12\]](#)

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